molecular formula C20H25NO5 B1234713 Estradiol-6-(O-carboxymethyl)oxime

Estradiol-6-(O-carboxymethyl)oxime

Cat. No.: B1234713
M. Wt: 359.4 g/mol
InChI Key: AWARIMYXKAIIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Estradiol-6-(O-carboxymethyl)oxime emerged from mid-20th-century efforts to modify steroid structures for improved biochemical utility. Its synthesis was first reported in the 1970s as part of broader investigations into estrogen derivatives for immunochemical applications. The compound was designed to retain estrogenic activity while enabling covalent conjugation to carrier proteins, a critical advancement for antibody production in hormonal research. Early work by Erlanger et al. (1957) on steroid-protein conjugation laid the groundwork for its development, with Dean et al. (1971) specifically detailing the oxime formation process at the 6-position of estradiol.

Position in Steroid Chemistry Classification

This derivative belongs to the estra-1,3,5(10)-triene subclass of steroids, characterized by:

  • Core structure : Cyclopenta[a]phenanthrene skeleton
  • Functional groups :
    • 3-hydroxyl (phenolic A-ring)
    • 17β-hydroxyl (alcoholic D-ring)
    • 6-(O-carboxymethyl)oxime moiety

Table 1 : Key Classification Features

Property Value
Parent compound 17β-Estradiol
Modification site C6 position
Functional group Carboxymethyloxime
Steroid subclass Estrane derivatives

Nomenclature Systems and IUPAC Designation

The compound follows systematic naming conventions:

  • IUPAC Name :
    2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
  • Alternative designations :
    • 6-Ketoestradiol 6-(O-carboxymethyl)oxime
    • β-Estradiol-6-one 6-(O-carboxymethyloxime)

Development Timeline in Scientific Literature

Table 2 : Milestones in Research Development

Year Development Source Reference
1971 First synthetic protocol for 6-oxime derivatives
2004 Application in yeast three-hybrid systems
2018 Characterization as PROTAC linker
2021 Structural optimization for biorecognition

Key advancements include its use in chemical inducers of dimerization (CIDs) and PROTAC-based therapeutics, demonstrating evolving applications beyond initial immunochemical uses.

Significance in Oxime Chemistry

The carboxymethyloxime group confers unique properties:

  • Enhanced water solubility : pKa ~4.5 for carboxylic acid group
  • Conjugation capacity :
    • Forms stable amide bonds with primary amines
    • Coordinates transition metals (Cu²⁺, Ni²⁺) via oxime nitrogen
  • Stereochemical stability : E-configuration predominates due to conjugation with aromatic system

Structural advantages :

  • Preserves estrogen receptor affinity (Kd ~10⁻⁸ M)
  • Enables modular bioconjugation without core structure distortion
  • Serves as model for oxime-mediated drug delivery systems

This oxime derivative has become a paradigm for steroid functionalization, influencing development of analogous compounds in androgen and progesterone series.

Properties

IUPAC Name

2-[(3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARIMYXKAIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation Reaction

The ketone group at position 6 of estradiol reacts with hydroxylamine hydrochloride (NH2_2OH·HCl) in an alcoholic solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 6–12 hours. This step forms the oxime intermediate, estradiol-6-oxime. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm completion, with yields averaging 75–85%.

Carboxymethylation

The oxime intermediate undergoes alkylation with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate (NaHCO3_3) or triethylamine (Et3_3N). This step introduces the carboxymethyl group, forming the final product. Reaction conditions (e.g., pH 8–9, 25–37°C, 4–6 hours) are optimized to prevent ester hydrolysis or side reactions.

Table 1: Classical Synthesis Parameters

StepReagentsConditionsYield
OximationNH2_2OH·HCl, EtOH70°C, 8 h, reflux80%
CarboxymethylationBromoacetic acid, Et3_3NpH 8.5, 37°C, 5 h70–75%

Metal-Mediated Oximation Strategies

Recent advancements leverage transition metal catalysts to enhance reaction efficiency and selectivity. The ACS Publications review highlights iron(II) and silver(I) complexes as effective catalysts for oxime formation.

Iron(II)-Catalyzed Synthesis

In a methanol/water solvent system, Fe(BH4_4)2_2 (1 mol %) catalyzes the oximation of estradiol-6-keto derivatives using hydroxylamine (NH2_2OH) at room temperature. This method achieves 85–92% yield within 3–6 hours, with minimal byproducts. The mechanism involves ligand-assisted activation of the carbonyl group, followed by nucleophilic attack by hydroxylamine.

Silver(I)-Assisted Alkylation

Silver oxide (Ag2_2O) facilitates the carboxymethylation step by activating the alkylating agent (e.g., bromoacetic acid). In ethanol at 25°C, this approach reduces reaction time to 2–3 hours while maintaining yields of 78–82%. Silver’s electrophilic properties enhance the leaving group’s departure, accelerating the SN2 mechanism.

Table 2: Metal-Mediated vs. Classical Methods

ParameterIron(II)-CatalyzedSilver(I)-AssistedClassical
Reaction Time3–6 h2–3 h8–12 h
Yield85–92%78–82%70–80%
Byproduct Formation<5%<8%10–15%

Bioconjugation and Purification Techniques

This compound is frequently conjugated to carrier proteins (e.g., bovine serum albumin, BSA) for immunoassay development. Sigma-Aldrich’s proprietary protocol involves:

Protein Coupling

The carboxymethyl oxime is activated using carbodiimide chemistry (e.g., EDC/NHS) and reacted with BSA’s lysine residues in phosphate-buffered saline (PBS, pH 7.4). The conjugates are purified via size-exclusion chromatography, with a typical molar ratio of 25–35 estradiol molecules per BSA molecule.

Lyophilization and Stability

Post-purification, the conjugate is lyophilized into a stable powder. Storage at 2–8°C in airtight containers ensures a shelf life of 12 months. Solubility in PBS (0.9–1.1 mg/mL) produces a faintly hazy solution due to residual aggregates, necessitating filtration before use.

Analytical Validation and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6_6): δ 7.15 (d, 1H, aromatic), 4.85 (s, 2H, -OCH2_2COO-).

  • Mass Spectrometry: ESI-MS m/z 359.42 [M+H]+^+ for the free oxime; 76.4 kDa for the BSA conjugate (32 estradiol moieties).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Impurities include unreacted estradiol (<3%) and hydrolysis byproducts (<2%) .

Chemical Reactions Analysis

Types of Reactions

Estradiol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Estradiol-6-(O-carboxymethyl)oxime can be compared with other similar compounds, such as:

This compound is unique due to its specific binding to estrogen receptors and its ability to activate distinct signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.